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Introduction
Avadomide hydrochloride (CC-122) is a novel, orally active small molecule that belongs to

the class of Cereblon E3 ligase modulators (CELMoDs). It exhibits potent antitumor,

antiangiogenic, and immunomodulatory activities.[1][2] This technical guide provides a

comprehensive overview of the immunomodulatory properties of Avadomide, focusing on its

mechanism of action, preclinical and clinical data, and detailed experimental protocols for key

assays.

Core Mechanism of Action: Cereblon-Mediated
Immunomodulation
Avadomide's primary mechanism of action involves binding to the protein Cereblon (CRBN),

which is a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).

[3][4] This binding event modulates the E3 ligase activity, leading to the recruitment,

ubiquitination, and subsequent proteasomal degradation of two key hematopoietic transcription

factors: Ikaros (IKZF1) and Aiolos (IKZF3).[5][6]

Ikaros and Aiolos are transcriptional repressors that play a crucial role in the development and

function of B and T lymphocytes.[1][3] Their degradation by Avadomide leads to a cascade of
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downstream immunomodulatory effects.
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Caption: Avadomide's core mechanism of action.

Key Immunomodulatory Effects
The degradation of Ikaros and Aiolos by Avadomide results in several key immunomodulatory

outcomes:

T-Cell and NK-Cell Activation: By degrading these transcriptional repressors, Avadomide

leads to the derepression of genes such as the Interleukin-2 (IL-2) gene.[1] This results in

enhanced IL-2 production, which is a potent cytokine that promotes the activation,

proliferation, and effector function of T cells and Natural Killer (NK) cells.[1][6]

Cytokine Modulation: Avadomide has been shown to significantly increase the production of

IL-2.[7] In combination with the anti-PD-1 antibody nivolumab, Avadomide synergistically

enhances IL-2 production.[7]

Direct Antitumor Effects in B-Cell Malignancies: In neoplastic B cells, such as in Diffuse

Large B-cell Lymphoma (DLBCL), the degradation of Ikaros and Aiolos leads to the

derepression of interferon (IFN)-stimulated genes.[3][4] This mimics an interferon response
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and results in apoptosis of the malignant cells.[4] This activity is observed in both activated

B-cell-like (ABC) and germinal center B-cell-like (GCB) subtypes of DLBCL.[3]

Preclinical Data
In Vitro Antiproliferative Activity
Avadomide has demonstrated potent antiproliferative activity across various DLBCL cell lines,

independent of their cell-of-origin subtype.

Cell Line Subtype IC50 Range (µM) Reference

ABC-DLBCL 0.01 - 1.5

GCB-DLBCL 0.01 - 1.5

Clinical Data
Avadomide has been evaluated in several clinical trials, demonstrating its safety and efficacy in

various hematological malignancies.

Phase I Study in Advanced Malignancies (NCT01421524)
This first-in-human study evaluated Avadomide monotherapy in patients with advanced solid

tumors, non-Hodgkin lymphoma (NHL), and multiple myeloma.[2][3]

Efficacy in NHL (n=5):[2]

Response Number of Patients

Complete Response (CR) 1

Partial Response (PR) 2

Overall Response Rate (ORR) 60%

Pharmacodynamic Effects:[2]
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Biomarker Effect Onset

Aiolos Degradation (Peripheral

B and T cells)
Dose-dependent

Within 5 hours of the first dose

(starting at 0.5 mg)

Safety (Most Common Treatment-Emergent Adverse Events, TEAEs; ≥15%):[2]

Adverse Event Frequency

Fatigue 44%

Neutropenia 29%

Diarrhea 15%

Phase Ib Study in Relapsed/Refractory DLBCL and
Follicular Lymphoma (CC-122-DLBCL-001;
NCT02031419)
This study evaluated Avadomide in combination with rituximab.[5]

Efficacy in DLBCL (n=27):[5]

Efficacy Endpoint Result

Overall Response Rate (ORR) 40.7%

Median Duration of Response (mDOR) 8.0 months

Efficacy in Follicular Lymphoma (n=41):[5]

Efficacy Endpoint Result

Overall Response Rate (ORR) 80.5%

Median Duration of Response (mDOR) 27.6 months
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Safety (Most Common Grade 3/4 Avadomide-Related AEs):[5]

Adverse Event Frequency

Neutropenia 55.9%

Infections/Infestations 8.8%

Febrile Neutropenia 7.4%

Experimental Protocols
Assessment of Aiolos and Ikaros Degradation by Flow
Cytometry
This protocol describes a representative method for quantifying the degradation of Ikaros and

Aiolos in peripheral blood mononuclear cells (PBMCs) or cancer cell lines following Avadomide

treatment.

Materials:

Avadomide hydrochloride

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

Ficoll-Paque for PBMC isolation

Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)

Wash Buffer (e.g., PBS with 2% FBS)

Primary antibodies:

Anti-Aiolos (IKZF3) antibody (e.g., rabbit anti-human)

Anti-Ikaros (IKZF1) antibody (e.g., mouse anti-human)

Fluorochrome-conjugated secondary antibodies (e.g., Alexa Fluor 488 goat anti-rabbit, Alexa

Fluor 647 goat anti-mouse)
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Cell surface marker antibodies (e.g., anti-CD3, anti-CD19)

Flow cytometer

Protocol:

Cell Treatment:

Culture cells (e.g., DLBCL cell lines or isolated PBMCs) at a density of 1 x 10^6 cells/mL.

Treat cells with varying concentrations of Avadomide or DMSO (vehicle control) for the

desired time period (e.g., 2, 4, 8, 24 hours).

Cell Surface Staining:

Harvest and wash the cells with Wash Buffer.

Incubate cells with fluorochrome-conjugated antibodies against cell surface markers (e.g.,

CD3 for T cells, CD19 for B cells) for 30 minutes at 4°C in the dark.

Wash the cells twice with Wash Buffer.

Fixation and Permeabilization:

Resuspend the cells in Fixation/Permeabilization solution and incubate for 20 minutes at

4°C.

Wash the cells twice with 1X Perm/Wash Buffer.

Intracellular Staining:

Resuspend the permeabilized cells in Perm/Wash Buffer containing the primary antibodies

against Aiolos and Ikaros.

Incubate for 30-60 minutes at 4°C in the dark.

Wash the cells twice with Perm/Wash Buffer.
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Resuspend the cells in Perm/Wash Buffer containing the fluorochrome-conjugated

secondary antibodies.

Incubate for 30 minutes at 4°C in the dark.

Wash the cells twice with Perm/Wash Buffer.

Flow Cytometry Analysis:

Resuspend the cells in Wash Buffer for analysis.

Acquire data on a flow cytometer.

Gate on the cell populations of interest (e.g., CD3+ T cells, CD19+ B cells).

Analyze the median fluorescence intensity (MFI) of the Aiolos and Ikaros staining in the

treated versus control cells to determine the percentage of degradation.

Measurement of IL-2 Production by ELISA
This protocol outlines a general method for quantifying IL-2 secretion from T cells stimulated in

the presence of Avadomide.

Materials:

Human IL-2 ELISA Kit (containing capture antibody, detection antibody, standard, and

substrate)

PBMCs isolated from healthy donors

T-cell stimulation reagents (e.g., anti-CD3 and anti-CD28 antibodies)

Avadomide hydrochloride

Cell culture medium

96-well ELISA plate

Plate reader
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Protocol:

T-Cell Stimulation and Treatment:

Plate isolated PBMCs at a density of 1 x 10^6 cells/mL in a 96-well culture plate.

Pre-treat the cells with varying concentrations of Avadomide or DMSO for 1-2 hours.

Stimulate the T cells by adding anti-CD3 and anti-CD28 antibodies to the wells.

Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.

Sample Collection:

Centrifuge the culture plate to pellet the cells.

Carefully collect the cell culture supernatant for analysis.

ELISA Procedure (follow manufacturer's instructions):

Coat a 96-well ELISA plate with the IL-2 capture antibody overnight at 4°C.

Wash the plate and block non-specific binding sites.

Add the collected cell culture supernatants and a standard curve of recombinant IL-2 to

the plate.

Incubate for 2 hours at room temperature.

Wash the plate and add the biotinylated IL-2 detection antibody.

Incubate for 1 hour at room temperature.

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

Incubate for 30 minutes at room temperature.

Wash the plate and add a TMB substrate solution.
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Stop the reaction with a stop solution and read the absorbance at 450 nm on a plate

reader.

Data Analysis:

Generate a standard curve from the recombinant IL-2 dilutions.

Calculate the concentration of IL-2 in the cell culture supernatants based on the standard

curve.

Determination of In Vitro Antiproliferative Activity (IC50)
This protocol describes a common method to determine the half-maximal inhibitory

concentration (IC50) of Avadomide on cancer cell lines.

Materials:

DLBCL cell lines

Avadomide hydrochloride

Cell culture medium

96-well cell culture plates

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or

resazurin)

Luminometer or spectrophotometer

Protocol:

Cell Seeding:

Seed DLBCL cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-

10,000 cells/well).

Incubate the plate overnight to allow cells to adhere and stabilize.
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Drug Treatment:

Prepare a serial dilution of Avadomide in cell culture medium.

Add the diluted Avadomide to the wells, ensuring a range of concentrations is tested (e.g.,

from 0.001 to 10 µM). Include a vehicle control (DMSO).

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

Cell Viability Assay (example with CellTiter-Glo®):

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a luminometer.

Data Analysis:

Normalize the luminescence readings of the treated wells to the vehicle control wells

(representing 100% viability).

Plot the percentage of cell viability against the logarithm of the Avadomide concentration.

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate

the IC50 value.

Clinical Trial Workflow
The following diagram illustrates a typical workflow for a Phase I clinical trial of Avadomide.
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Caption: A representative workflow for a Phase I clinical trial of Avadomide.
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Conclusion
Avadomide hydrochloride is a promising immunomodulatory agent with a well-defined

mechanism of action centered on the Cereblon-mediated degradation of Ikaros and Aiolos. This

leads to potent T-cell and NK-cell activation and direct antitumor effects in B-cell malignancies.

Preclinical and clinical data have demonstrated its activity and a manageable safety profile,

both as a monotherapy and in combination with other agents. The experimental protocols

provided in this guide offer a framework for researchers to further investigate the

immunomodulatory properties of Avadomide and similar CELMoD compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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